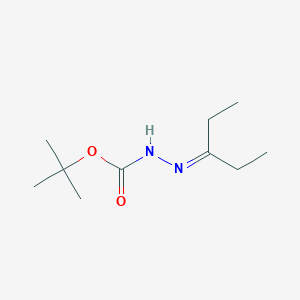

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involves refluxing tert-butyl carbazate with corresponding aldehydes in ethanol, producing compounds with appreciable yields. The products' identification and confirmation of their trans-nature of double bonds are achieved through spectral data analysis and single crystal X-ray analysis respectively (Bhat et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using single crystal X-ray study, revealing that one of the synthesized compounds crystallizes in a monoclinic system with a specific space group. Theoretical calculations, including Molecular Electrostatic Potential Surface (MEPS) and Frontier Molecular Orbital (FMO) analysis, have shown good agreement with experimentally obtained data, indicating similar reactivity behavior of the compounds studied (Bhat et al., 2019).

Chemical Reactions and Properties

The reaction process and the properties of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involve various steps, including the hydrohydrazination reactions and subsequent deprotection steps leading to the final product. These processes highlight the compound's reactivity and its potential for further chemical transformations (Bunker et al., 2011).

Physical Properties Analysis

The physical properties of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate, such as its crystallization in a monoclinic system and the specific space group it belongs to, are crucial for understanding its stability and behavior under different conditions. These properties are determined through meticulous structural analysis and contribute to the overall characterization of the compound.

Chemical Properties Analysis

The chemical properties, including the reactivity behavior of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate, are deduced from theoretical parameters obtained through DFT/B3LYP level of theory calculations. These insights provide a deeper understanding of the compound's potential interactions and its moderate potency against specific enzymes as indicated by molecular docking studies (Bhat et al., 2019).

Safety And Hazards

The safety information for tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate indicates that it has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P280 and P305+P351+P338 . The compound is labeled with an exclamation mark pictogram and has a signal word of 'Warning’ .

Eigenschaften

IUPAC Name |

tert-butyl N-(pentan-3-ylideneamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-6-8(7-2)11-12-9(13)14-10(3,4)5/h6-7H2,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAFXWDPTQUVJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)OC(C)(C)C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)

![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)